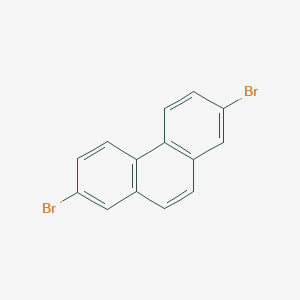

2,7-Dibromophenanthrene

Overview

Description

2,7-Dibromophenanthrene is a polycyclic aromatic hydrocarbon that has been the subject of various studies due to its potential as a precursor for the synthesis of complex organic molecules, including conjugated polymers and organic photocatalysts. The presence of bromine atoms at the 2,7-positions on the phenanthrene core allows for further functionalization through various chemical reactions .

Synthesis Analysis

The synthesis of derivatives of this compound has been achieved through different methods. One approach involves a one-pot reaction to obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene, which serves as a precursor for poly(phenanthrene) and poly(phenanthrylene-vinylene) . Another study describes the self-assembly of 7,10-dibromo-2,3-dicyanopyrazinophenanthrene aggregates, which act as organophotocatalysts . Additionally, the synthesis of 2,7-diazaphenanthrene derivatives has been reported, highlighting the versatility of the phenanthrene scaffold .

Molecular Structure Analysis

The molecular structure of this compound derivatives can exhibit significant distortion from planarity due to intramolecular overcrowding, as observed in the crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol . This distortion can influence the physical and chemical properties of the molecules and their interactions in the solid state.

Chemical Reactions Analysis

Chemical reactions involving this compound derivatives are diverse and include the formation of Caryl–Oacyl bonds under visible-light-induced conditions , cascade reactions to synthesize functionalized 9-amino-10-arylphenanthrenes , and the Pictet-Spengler reaction to transform products into phenanthroindolizidine and phenanthroquinolizidine alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the substituents attached to the phenanthrene core. For instance, the crystal packing of a coordination polymer incorporating phenanthrene molecules is dominated by stacking interactions between aromatic moieties . The electronic properties of these derivatives are also of interest for their potential use in materials science, particularly in the context of conjugated polymers and photocatalysis .

Scientific Research Applications

Molecular Electronics

2,7-Dibromophenanthrene has been utilized in the synthesis of molecules for potential applications in molecular electronics. Specifically, its use has been crucial in creating molecules with cores resistant to conformational rotation, which is vital for certain molecular electronics switching mechanisms (Ciszek & Tour, 2004).

Solid-State Emission and Charge Transport

Phenanthrene derivatives, including this compound, exhibit significant solid-state emission and charge transport properties. These materials have demonstrated notable hole mobility and photoluminescence quantum yield, making them potential candidates for use in electronic devices (Li et al., 2019).

Crystal and Molecular Structure Studies

The crystal structure of 2,7-dibromo-4,5-bis-(2-pyridyl)phenanthrene-3,6-diol, a derivative of this compound, has been analyzed to understand its conformation and bonding characteristics. Such studies provide insights into the molecular architecture and potential applications in material science (Smith & Barrett, 1971).

Fluorescence in Macrocycles

Research on [n]cyclo-3,6-phenanthrenylene, derived from dibromophenanthrene, revealed its high fluorescence in solution, making it a promising candidate for future studies in fluorescent macrocycles. This application could lead to new developments in molecular fluorescence and related technologies (Tian et al., 2017).

Luminescent Polymers

Tetraalkoxyphenanthrene, synthesized from 2,7-diiodo-3,6-dimethoxy-9,10-di(2-ethylhexyloxy)phenanthrene, demonstrates applications in creating luminescent conjugated polymers. These polymers show promise in the development of LEDs, solar cells, and chemical sensors due to their luminescence properties (Boden et al., 2006).

Synthesis of Fluorinated Phenanthrene Monomers

The Mallory reaction of dibromophenanthrene derivatives has been employed to synthesize fluorinated phenanthrene monomers. These monomers have been used in the copolymerization process, leading to potential applications in material science and polymer chemistry (Fukumoto et al., 2017).

Safety and Hazards

When handling 2,7-Dibromophenanthrene, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Mechanism of Action

Target of Action

2,7-Dibromophenanthrene is primarily used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the molecular structures of these materials, where it contributes to the formation of extended conjugation and quinoxalines .

Mode of Action

The bromo-function groups at the 2,7-positions of this compound give rise to further C-C formation reactions to extend conjugation to its core structure . Additionally, its diketone can form quinoxalines via condensation with diamines . This interaction with its targets results in changes to the molecular structure of the resulting compounds, influencing their semiconducting properties .

Result of Action

The result of this compound’s action is the formation of semiconducting small molecules, oligomers, and polymers with specific electronic properties . For instance, it has been used in the development of pure organic-based phosphorescent light-emitting diodes .

properties

IUPAC Name |

2,7-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWMVTZPZDKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457765 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62325-30-8 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,7-Dibromophenanthrene?

A1: this compound has the molecular formula C14H8Br2 and a molecular weight of 336.04 g/mol. While the abstract does not provide specific spectroscopic data, we can expect characteristic signals in techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry.

Q2: Can you describe the historical context and milestones in the research of this compound?

A2: The provided research paper, "Conversion of 2,7-Dibromofluorene to this compound" [], directly points to a key historical milestone. This paper likely details a synthetic method for producing this compound from 2,7-Dibromofluorene. Further research is needed to uncover the full historical context and other potential milestones related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

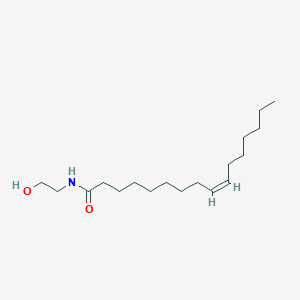

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

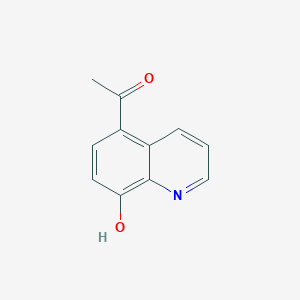

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)

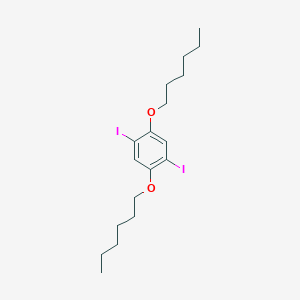

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)

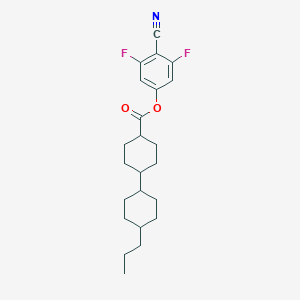

![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)